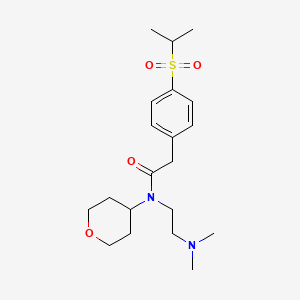

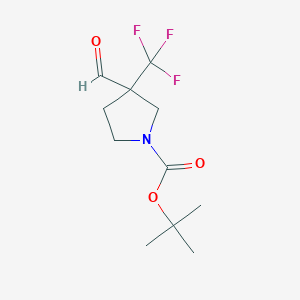

![molecular formula C19H18N2O5S2 B2643356 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole CAS No. 1396857-14-9](/img/structure/B2643356.png)

2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole” is a complex organic molecule that contains several functional groups and rings. These include a 2,3-dihydrobenzo[b][1,4]dioxin ring, a sulfonyl group, an azetidine ring, an ether linkage, a methyl group, and a benzo[d]thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the benzo[d]thiazole ring would contribute to the rigidity of the molecule, while the sulfonyl group, azetidine ring, and ether linkage would add flexibility .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The sulfonyl group could potentially undergo substitution reactions, and the azetidine ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of multiple rings and functional groups would likely make it a solid at room temperature. Its solubility would depend on the polarity of the solvent .Scientific Research Applications

Antiviral and Anti-HIV Activity

The compound’s structure suggests potential antiviral properties. Researchers have synthesized derivatives of this molecule and evaluated their efficacy against viruses. For instance, some thiourea derivatives derived from similar structures have shown promising antiviral and anti-HIV activity .

Urease Inhibition

Urease is an enzyme involved in the hydrolysis of urea. Inhibition of urease activity is relevant for medical applications, such as treating infections caused by urease-producing bacteria. While specific studies on this compound are limited, its structural features may contribute to urease inhibition .

Tuberculosis Treatment

Tuberculosis (TB) remains a global health challenge. Researchers explore novel compounds for TB treatment. Although direct evidence for this specific compound is scarce, its structural motifs warrant investigation. Similar molecules have been studied for their anti-TB potential .

Anticancer Properties

The benzothiazole scaffold is known for its anticancer activity. While direct studies on this compound are lacking, its structural resemblance to other benzothiazole derivatives suggests potential cytotoxic effects. Researchers may explore its impact on cancer cell lines .

Crystallography and Structural Studies

Understanding the crystal structure of this compound can provide valuable insights. Researchers have reported crystal structures of related molecules, shedding light on their conformations and intermolecular interactions . Such studies aid drug design and optimization.

Future Directions

properties

IUPAC Name |

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]oxy-4-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S2/c1-12-3-2-4-17-18(12)20-19(27-17)26-13-10-21(11-13)28(22,23)14-5-6-15-16(9-14)25-8-7-24-15/h2-6,9,13H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWNLMHSVGLWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

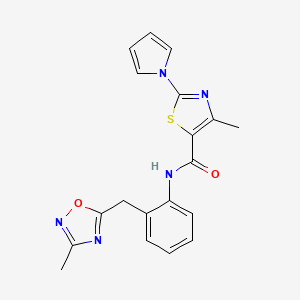

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2643273.png)

![2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2643276.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate](/img/structure/B2643282.png)

![2-[(5-Acetyl-2-fluorosulfonyloxyphenyl)methylsulfanyl]pyrimidine](/img/structure/B2643285.png)

![2-((4-(2-(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2643289.png)

![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2643292.png)

![1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2643295.png)